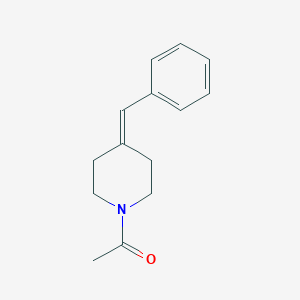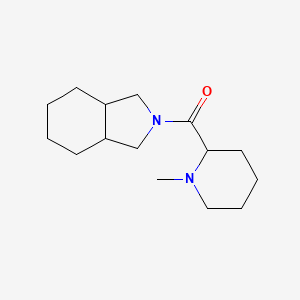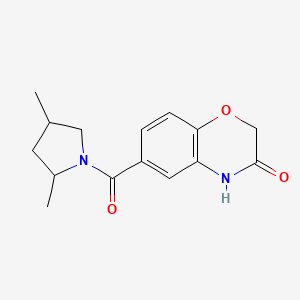
1-(4-Benzylidenepiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Benzylidenepiperidin-1-yl)ethanone, also known as piperidone, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 1-(4-Benzylidenepiperidin-1-yl)ethanone is not fully understood. However, it is believed to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. This modulation results in the activation of various signaling pathways, leading to the observed biochemical and physiological effects.
Biochemical and physiological effects:
1-(4-Benzylidenepiperidin-1-yl)ethanone has been shown to possess a wide range of biochemical and physiological effects. In animal studies, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives can modulate the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. Piperidone derivatives have also been shown to possess antioxidant and antimicrobial properties.
实验室实验的优点和局限性
One of the main advantages of using 1-(4-Benzylidenepiperidin-1-yl)ethanone in lab experiments is its versatility as a building block for the synthesis of complex molecules. Piperidone derivatives can be easily modified to introduce various functional groups, making them useful intermediates for the synthesis of novel compounds. However, one of the limitations of using 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in lab experiments is their potential toxicity. Piperidone derivatives have been shown to possess cytotoxic properties, limiting their use in certain applications.
未来方向
There are several future directions for the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone. One area of research is the development of novel 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives with improved pharmacological properties. Another area of research is the synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone-based materials with unique properties, such as stimuli-responsive behavior. Additionally, the use of 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives in the synthesis of complex natural products is an area of research that has yet to be fully explored. Overall, the study of 1-(4-Benzylidenepiperidin-1-yl)ethanone has the potential to lead to the development of new drugs, materials, and synthetic methodologies.
合成方法
The synthesis of 1-(4-Benzylidenepiperidin-1-yl)ethanone involves the condensation of piperidine with benzaldehyde in the presence of an acid catalyst. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
科学研究应用
1-(4-Benzylidenepiperidin-1-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. In material science, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as building blocks for the synthesis of novel polymers and dendrimers. In organic synthesis, 1-(4-Benzylidenepiperidin-1-yl)ethanone derivatives have been used as versatile intermediates for the synthesis of complex molecules.
属性
IUPAC Name |
1-(4-benzylidenepiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKLXHNKSVMRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(=CC2=CC=CC=C2)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[2-(Furan-3-yl)-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629999.png)

![2-Azaspiro[4.5]decan-2-yl-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B7630018.png)
![3-(6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carbonyl)-6-methyl-1H-pyridin-2-one](/img/structure/B7630023.png)
![2-[3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methylamino]phenoxy]benzamide](/img/structure/B7630026.png)

![N,N,3-trimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B7630035.png)
![2-(Methylsulfonylmethyl)-4,5-dihydrobenzo[e][1,3]benzothiazole](/img/structure/B7630039.png)
![N-[[1-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methyl]methanesulfonamide](/img/structure/B7630045.png)


